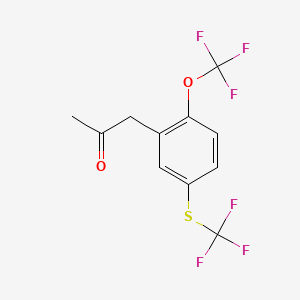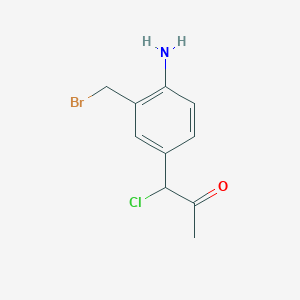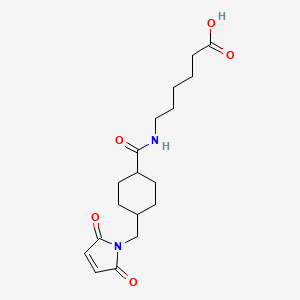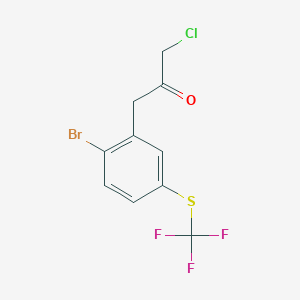
Benzenamine, 3,4-difluoro-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 3,4-difluoro-, acetate: is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzenamine (aniline) where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by fluorine atoms, and the amino group is acetylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing benzenamine, 3,4-difluoro-, acetate involves the nucleophilic aromatic substitution of a suitable precursor, such as 3,4-difluoronitrobenzene, followed by reduction and acetylation.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3,4-difluorobenzene is coupled with an appropriate amine, followed by acetylation.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions using the above-mentioned synthetic routes. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, 3,4-difluoro-, acetate can undergo oxidation reactions, leading to the formation of various oxidized products depending on the reaction conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the fluorine atoms or the acetyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles are used under various conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzenamine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of fluorinated aromatic compounds, which are valuable in materials science.
Biology and Medicine:
- Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
- Studied for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of benzenamine, 3,4-difluoro-, acetate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions. The acetyl group can influence the compound’s solubility and biological activity, potentially affecting its interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, 2,4-difluoro-, acetate
- Benzenamine, 3,5-difluoro-, acetate
- Benzenamine, 3,4-dichloro-, acetate
Comparison:
- Uniqueness: The specific positioning of the fluorine atoms in benzenamine, 3,4-difluoro-, acetate gives it unique chemical properties compared to other difluoro-substituted benzenamines. This positioning can affect its reactivity and interaction with other molecules.
- Chemical Properties: The presence of fluorine atoms generally increases the compound’s stability and resistance to metabolic degradation, which can be advantageous in pharmaceutical applications.
- Biological Activity: The biological activity of this compound may differ from similar compounds due to the specific arrangement of substituents, influencing its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
106281-88-3 |
|---|---|
Molekularformel |
C8H9F2NO2 |
Molekulargewicht |
189.16 g/mol |
IUPAC-Name |
acetic acid;3,4-difluoroaniline |
InChI |
InChI=1S/C6H5F2N.C2H4O2/c7-5-2-1-4(9)3-6(5)8;1-2(3)4/h1-3H,9H2;1H3,(H,3,4) |
InChI-Schlüssel |
GTCQCJUSLWOYKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC(=C(C=C1N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



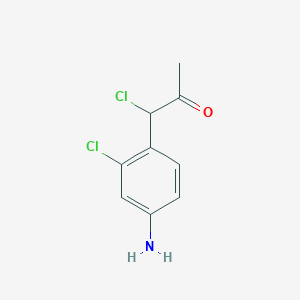
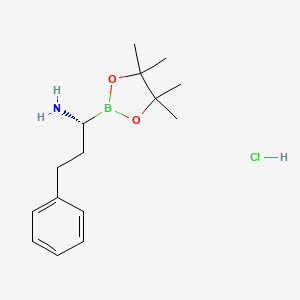

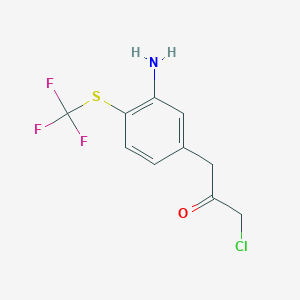
![Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]-](/img/structure/B14065441.png)
